molecular formula C7H6BrN3S B1332802 6-Bromo-2-hydrazino-1,3-benzothiazole CAS No. 37390-63-9

6-Bromo-2-hydrazino-1,3-benzothiazole

Cat. No.: B1332802
CAS No.: 37390-63-9
M. Wt: 244.11 g/mol
InChI Key: YWLCJGPJVPUESW-UHFFFAOYSA-N
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Description

6-Bromo-2-hydrazino-1,3-benzothiazole is a chemical compound with the molecular formula C7H6BrN3S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole typically involves the reaction of 6-bromo-1,3-benzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydrazino-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups replacing the bromine atom or modifying the hydrazinyl group .

Scientific Research Applications

6-Bromo-2-hydrazino-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydrazino-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-1,3-benzothiazole
  • 6-Bromo-2-chlorobenzothiazole
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

6-Bromo-2-hydrazino-1,3-benzothiazole is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzothiazole derivatives that may lack this functional group or have different substituents .

Properties

IUPAC Name

(6-bromo-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLCJGPJVPUESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365942
Record name 6-Bromo-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37390-63-9
Record name 6-Bromo-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-hydrazinyl-1,3-benzothiazole
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